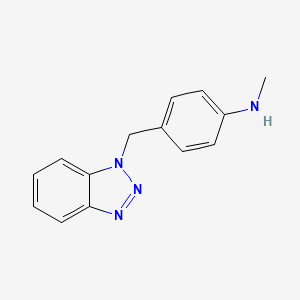

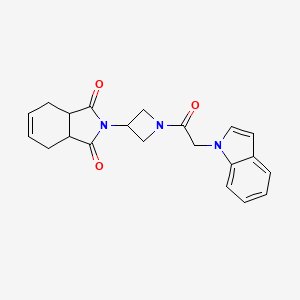

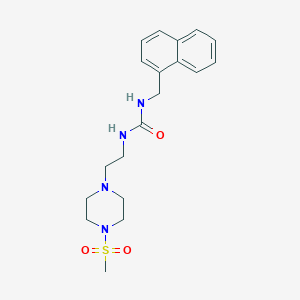

5-amino-1-(4-methylbenzenesulfonyl)-1H-pyrazol-3-yl 4-ethoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-amino-1-(4-methylbenzenesulfonyl)-1H-pyrazol-3-yl 4-ethoxybenzoate, also known as E7046, is a novel small molecule inhibitor that targets the interleukin-23 (IL-23) pathway. IL-23 is a cytokine that plays a crucial role in the pathogenesis of various autoimmune diseases, including psoriasis, inflammatory bowel disease, and multiple sclerosis. E7046 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for these diseases.

Scientific Research Applications

Synthesis and Anticancer Properties

One study describes an efficient method for obtaining a derivative of the compound, which is used to synthesize a series of novel derivatives with significant effects against mouse and human cancer cell lines, including colon and breast cancer. This synthesis pathway not only highlights the compound's versatility in creating new molecules but also its potential in developing anticancer agents (Nassar, Atta-Allah, & Elgazwy, 2015).

Polymer Synthesis Applications

Research has also explored the compound's role in the synthesis of poly(p-benzenesulfonamide), demonstrating its utility in creating polymers under mild conditions. This study underscores the chemical's potential in materials science, particularly in developing new polymers with specific properties (Saegusa, Ogawa, Kondo, Nakamura, Chau, & Iwakura, 1987).

Cytotoxicity and Antimicrobial Activities

Another line of investigation focuses on synthesizing 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, assessing their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells. This study contributes to the understanding of the compound's biological activities, potentially leading to the development of new therapeutic agents (Hassan, Hafez, & Osman, 2014).

Antioxidant and α-Glucosidase Inhibitory Activities

Research has also revealed the synthesis and evaluation of Schiff bases containing 1,2,4-triazole and pyrazole rings, which exhibit significant antioxidant and α-glucosidase inhibitory potentials. These findings suggest the compound's applicability in managing oxidative stress-related diseases and diabetes (Pillai, Karrouchi, Fettach, Armaković, Armaković, Brik, Taoufik, Radi, Faouzi, & Ansar, 2019).

Mechanism of Action

Target of Action

It is known that 5-amino-pyrazoles, a class of compounds to which our compound belongs, are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with diverse functionalities . These compounds have been found to be similar to biologically active compounds, especially in the field of pharmaceutics and medicinal chemistry .

Mode of Action

It is known that 5-amino-pyrazoles can undergo condensation with α, β -unsaturated compounds to form fluorescent pyrazolo[1,5-a]pyrimidines . This suggests that our compound might interact with its targets through similar mechanisms, leading to the formation of new compounds with potential biological activity.

Biochemical Pathways

Given the known applications of 5-amino-pyrazoles in pharmaceutics and medicinal chemistry , it can be inferred that this compound might affect a variety of biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the known applications of 5-amino-pyrazoles in pharmaceutics and medicinal chemistry , it can be inferred that this compound might have diverse molecular and cellular effects.

properties

IUPAC Name |

[5-amino-1-(4-methylphenyl)sulfonylpyrazol-3-yl] 4-ethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5S/c1-3-26-15-8-6-14(7-9-15)19(23)27-18-12-17(20)22(21-18)28(24,25)16-10-4-13(2)5-11-16/h4-12H,3,20H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMGTUZGCXGFJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)OC2=NN(C(=C2)N)S(=O)(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-4-oxo-3-pentylquinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2442163.png)

![N-(3,5-dimethylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2442170.png)

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2442174.png)

![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2442178.png)

![4-(3-iodo-1H-pyrrolo[3,2-b]pyridin-6-yl)-3,5-dimethylisoxazole](/img/structure/B2442183.png)